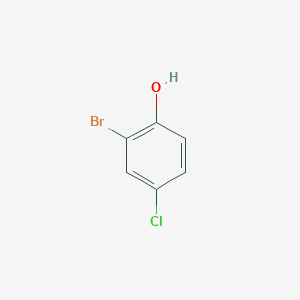
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Overview
Description
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid is a compound that belongs to the benzothiazole family, which is widely recognized for its applications in synthetic and medicinal chemistry. Benzothiazoles are key components in various compounds and drugs, exhibiting diverse bioactivities. The hydroxy group in the 6-position of the benzothiazole ring system is a significant structural feature that can influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of hydroxy-substituted benzothiazole derivatives, including those with a carboxylic acid group, involves elegant pathways that allow for substitution at multiple positions on the bicyclic system. This versatility enables extensive exploration of the chemical space around the molecule, particularly when it is studied as a ligand for a target. For instance, the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates has been described, which serve as building blocks in drug discovery . Additionally, the benzothiazole ring system has been utilized as an "on-off" type of leaving group for the preparation of various ketones and carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those with hydroxy and carboxylic acid functionalities, has been elucidated using various spectroscopic and structural characterization techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Benzothiazole derivatives undergo a range of chemical reactions that can lead to further functionalization and transformation. For instance, the reduction and acetylation reactions of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives have been studied, and methods for their chemical conversions have been developed to obtain a variety of derivatives with potential luminescence and complex-forming properties . Moreover, the synthesis of 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom has been achieved, demonstrating the reactivity of the benzothiazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the benzothiazole core. For example, the introduction of hydroxy and methoxy groups on the 2-arylbenzothiazole scaffold, as well as the type of substituents at the C-6 position, has been shown to affect the biological activity of these compounds. The presence of a hydroxy group on the 2-aryl moiety significantly improved selectivity against tumor cell lines, and the amino protonated group attached at the benzothiazole moiety was essential for observed antiproliferative and antioxidant activities . Additionally, benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, with their efficiency being linked to their ability to adsorb onto surfaces .
Scientific Research Applications
Antibacterial and Antifungal Activities
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid and its derivatives have demonstrated significant biological activities. Compounds synthesized from similar benzothiazole structures have shown potent antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. They also exhibited antifungal properties against various fungal species, although the efficacy varied among the tested compounds (Chavan & Pai, 2007).
Solid Phase Synthesis
The compound has been utilized in the solid-phase synthesis of benzothiazoles and thiophene derivatives. This method, using resin-bound cyclic malonic acid ester, leads to high yields and purities of the synthesized compounds (Huang & Tang, 2003).
pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) derived from a similar structure demonstrated multifluorescence emissions, which varied depending on its dispersed or aggregated state. This feature was exploited for sensitive physiological pH sensing, with the capability of detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have shown promising results as corrosion inhibitors for materials like carbon steel, particularly in acidic environments. The inhibitory effect was attributed to the adsorption of these compounds onto surfaces, offering protective layers against corrosion (Hu et al., 2016).
Antiparasitic Properties
Certain benzothiazole derivatives exhibited antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis. These compounds were also noted for their low toxicity towards human cells, making them potential candidates for antiparasitic drug development (Delmas et al., 2002).
Safety And Hazards
Future Directions
Benzothiazole derivatives, including “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid”, have a wide range of biological activities and medicinal applications. They are of great interest in the field of synthetic and medicinal chemistry . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being investigated for their potential in this area .
properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLNNUYRRZHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573354 | |
| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |
CAS RN |
129058-50-0 | |
| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)






